2-Vinylpyrimidine

Fuel Cell Membranes Proton Transfer Computational Chemistry

2-Vinylpyrimidine (CAS 51394-43-5) is a heterocyclic vinyl monomer characterized by a pyrimidine ring with a vinyl substituent at the 2-position. Its defining feature is the electron-deficient nature of the pyrimidine ring, which activates the vinyl group towards nucleophilic addition and influences its polymerization behavior, distinguishing it from more electron-rich vinyl heterocycles.

Molecular Formula C6H6N2
Molecular Weight 106.13 g/mol
CAS No. 51394-43-5
Cat. No. B3021793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Vinylpyrimidine
CAS51394-43-5
Molecular FormulaC6H6N2
Molecular Weight106.13 g/mol
Structural Identifiers
SMILESC=CC1=NC=CC=N1
InChIInChI=1S/C6H6N2/c1-2-6-7-4-3-5-8-6/h2-5H,1H2
InChIKeyZDHWTWWXCXEGIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Guide: 2-Vinylpyrimidine (CAS 51394-43-5) for Advanced Synthesis and Biomedical Research


2-Vinylpyrimidine (CAS 51394-43-5) is a heterocyclic vinyl monomer characterized by a pyrimidine ring with a vinyl substituent at the 2-position [1]. Its defining feature is the electron-deficient nature of the pyrimidine ring, which activates the vinyl group towards nucleophilic addition and influences its polymerization behavior, distinguishing it from more electron-rich vinyl heterocycles [2]. The compound serves as a key building block in the synthesis of functional polymers and as a reactive warhead in the design of selective bioconjugation agents [3].

Critical Differentiation: Why 2-Vinylpyrimidine Cannot Be Replaced by Other Vinyl Azines


Direct substitution of 2-vinylpyrimidine with similar vinyl-substituted N-heterocycles (e.g., 2-vinylpyridine or 4-vinylpyrimidine) is not scientifically valid due to fundamental differences in electron distribution and reaction chemistry. The position of the nitrogen atoms in the pyrimidine ring dictates the electron deficiency of the vinyl group, which in turn controls the mechanism of addition reactions (conjugate vs. Markovnikov) [1]. Furthermore, the regioisomeric position of the vinyl substituent dramatically alters the optical and electronic properties of the resulting conjugated materials, a critical factor for applications in sensors and optoelectronics [2]. These differences in reactivity and material properties render in-class analogs non-interchangeable.

Head-to-Head Performance Evidence: Quantifying the Advantages of 2-Vinylpyrimidine Over Its Closest Analogs


Fuel Cell Membranes: Lower Proton Transfer Barrier vs. 4-Vinylpyridine

In computational models for anhydrous fuel cell membranes, the proton transfer energetics for monomeric fragments of 2-vinylpyridine were compared directly to 4-vinylpyridine. With phosphoric acid, 2-vinylpyridine exhibited a significantly lower endothermic penalty for proton transfer [1]. This suggests that polymers derived from 2-vinylpyridine may provide a more favorable pathway for proton conductivity compared to those based on 4-vinylpyridine.

Fuel Cell Membranes Proton Transfer Computational Chemistry

Fluorescent Probes: Blue-Shifted Emission vs. 4-Vinylpyrimidine Derivatives

A systematic comparison of 2-arylvinylpyrimidines and 4-arylvinylpyrimidines revealed a distinct blue-shift in both absorption and emission spectra for the 2-substituted isomers [1]. The study also suggests that 2-arylvinylpyrimidines exhibit a higher degree of intramolecular charge transfer (ICT) than their 4-substituted counterparts [1]. This difference is crucial for applications requiring precise spectral tuning.

Fluorescent Probes Optoelectronics Material Science

Superacid-Promoted Reactions: Conjugate vs. Markovnikov Addition

Under superacid-promoted conditions, the mode of addition to the vinyl group is dictated by the ring position. Studies show that 2-vinylpyrimidine undergoes conjugate addition with benzene, a pathway distinct from the Markovnikov addition observed for 2-vinylpyridine under similar conditions [1]. This mechanistic divergence is correlated with calculated NBO charges, highlighting a fundamental difference in electronic activation.

Synthetic Methodology Reaction Mechanism Electrophilic Addition

Bioconjugation: Selective DNA/RNA Crosslinking by 2-Vinylpyrimidine Derivatives

A derivative of 2-vinylpyrimidine, 4-amino-6-oxo-2-vinylpyrimidine (AOVP), has been shown to exhibit selective crosslinking reactivity. It reacts with guanine and thymine in DNA, and with guanine in RNA [1]. This selectivity is a key differentiator from other vinyl nucleobase analogs used for crosslinking. The reaction is accelerated by various divalent metal ions [1].

Chemical Biology Bioconjugation Oligonucleotide Therapeutics

Where 2-Vinylpyrimidine Delivers Measurable Value: Best-Fit Applications


Proton Exchange Membrane Development

Procurement for the synthesis of novel polymers for anhydrous proton exchange membranes in fuel cells. The lower proton transfer barrier (5.0 kcal/mol) compared to 4-vinylpyridine (6.0 kcal/mol) indicates that 2-vinylpyrimidine-based polymers are more efficient proton conductors, directly impacting fuel cell performance [1].

Synthesis of Blue-Shifted Fluorescent Probes

Research requiring fluorescent probes with blue-shifted emission and high intramolecular charge transfer (ICT) character. 2-Vinylpyrimidine-derived fluorophores provide a distinct spectral profile compared to 4-vinylpyrimidine analogs, enabling multiplexed or specialized imaging and sensing assays [1].

Selective Nucleic Acid Crosslinking

Design of antisense oligonucleotides, peptide nucleic acids (PNAs), or other bioconjugates for targeted DNA/RNA crosslinking. The 2-vinylpyrimidine scaffold enables the creation of probes with a defined selectivity profile (guanine/thymine in DNA, guanine in RNA), offering a targeted approach for gene silencing or functional studies [1].

Mechanistic Studies in Conjugate Addition

Fundamental research in synthetic methodology focused on conjugate addition reactions. 2-Vinylpyrimidine serves as a model substrate that undergoes conjugate addition under superacid conditions, a behavior distinct from 2-vinylpyridine, making it essential for studying and exploiting this mechanistic pathway [1].

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